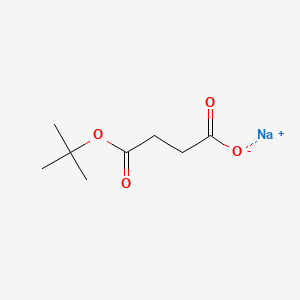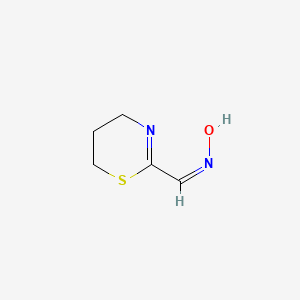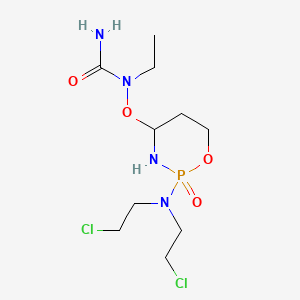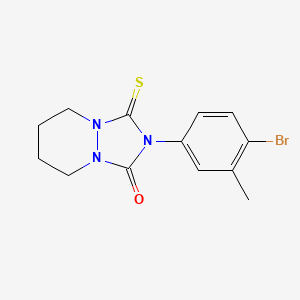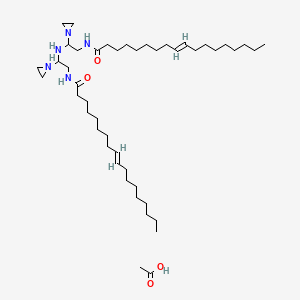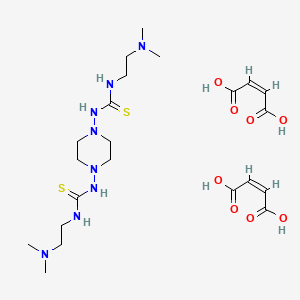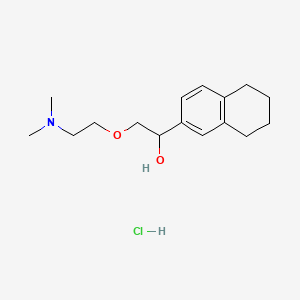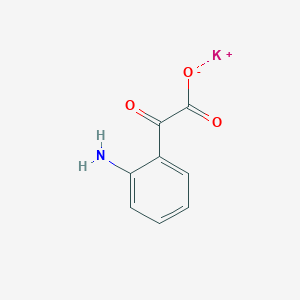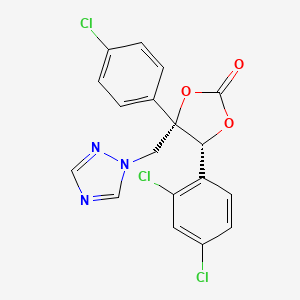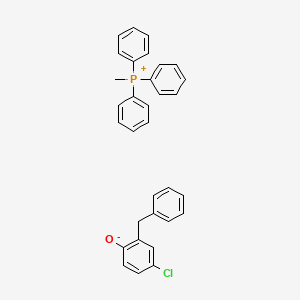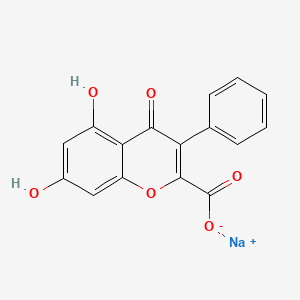
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is a chemical compound belonging to the class of flavonoids. It is known for its diverse biological activities and is commonly used in various scientific research applications. This compound is characterized by its complex structure, which includes a benzopyran ring system with multiple hydroxyl groups and a carboxylate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate typically involves the condensation of appropriate phenolic compounds with carboxylic acids or their derivatives. One common method includes the use of 7-hydroxy-4-methylcoumarin as a starting material, which undergoes alkylation with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with sodium azide to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources, such as plants, followed by purification and crystallization. Techniques like solvent extraction, distillation, and chromatography are commonly employed to achieve high purity levels .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyl groups, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, anhydrous potassium carbonate.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alkylated or acylated versions, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Neuroprotective Mechanism: It modulates signaling pathways involved in neuronal survival and apoptosis, providing protection against neurodegenerative conditions.
Vergleich Mit ähnlichen Verbindungen
Baicalin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and wide range of biological effects.
Kaempferol: Exhibits anti-cancer and anti-inflammatory activities.
Uniqueness: Sodium 5,7-dihydroxy-4-oxo-3-phenyl-4H-1-benzopyran-2-carboxylate is unique due to its specific structural features, such as the presence of both hydroxyl and carboxylate groups, which contribute to its diverse biological activities and make it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
6481-55-6 |
|---|---|
Molekularformel |
C16H9NaO6 |
Molekulargewicht |
320.23 g/mol |
IUPAC-Name |
sodium;5,7-dihydroxy-4-oxo-3-phenylchromene-2-carboxylate |
InChI |
InChI=1S/C16H10O6.Na/c17-9-6-10(18)13-11(7-9)22-15(16(20)21)12(14(13)19)8-4-2-1-3-5-8;/h1-7,17-18H,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
BWDVKOYTZGSASG-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)

